5-(furan-2-yl)-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide
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Overview
Description
5-(furan-2-yl)-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(furan-2-yl)-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Furyl Group: The furyl group can be introduced via a Friedel-Crafts acylation reaction, where a furan derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Tetrahydropyrazolo[1,5-a]pyrimidine Ring: This step involves the cyclization of an appropriate precursor, such as an aminopyrimidine derivative, under specific conditions to form the tetrahydropyrazolo[1,5-a]pyrimidine ring.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under suitable conditions.
Final Coupling Reaction: The final step involves coupling the intermediate compounds to form the desired product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furyl group, leading to the formation of furyl ketones or furyl alcohols.
Reduction: Reduction reactions can occur at the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the trifluoromethyl group, where nucleophiles can replace the trifluoromethyl group under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines, thiols, and halides.
Major Products
Oxidation: Furyl ketones, furyl alcohols.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(furan-2-yl)-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5-(furan-2-yl)-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key biological processes.
Pathways Involved: It may modulate signaling pathways such as the MAPK/ERK pathway, PI3K/Akt pathway, or NF-κB pathway, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
YC-1 (Lificiguat): An indazole derivative with similar structural features, known for its antiplatelet and anticancer activities.
Riociguat: A soluble guanylate cyclase stimulator derived from the structure of YC-1, used in the treatment of pulmonary hypertension.
BAY 41-2272: Another soluble guanylate cyclase stimulator with similar biological activities.
Uniqueness
5-(furan-2-yl)-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its metabolic stability and bioavailability, making it a valuable compound for further research and development.
Properties
CAS No. |
1093650-77-1 |
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Molecular Formula |
C23H21F3N6O2 |
Molecular Weight |
470.4g/mol |
IUPAC Name |
5-(furan-2-yl)-N-[1-[(2-methylphenyl)methyl]pyrazol-4-yl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C23H21F3N6O2/c1-14-5-2-3-6-15(14)12-31-13-16(10-27-31)29-22(33)17-11-28-32-20(23(24,25)26)9-18(30-21(17)32)19-7-4-8-34-19/h2-8,10-11,13,18,20,30H,9,12H2,1H3,(H,29,33) |
InChI Key |
WPWGWPWIJUXEMK-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CN2C=C(C=N2)NC(=O)C3=C4NC(CC(N4N=C3)C(F)(F)F)C5=CC=CO5 |
Origin of Product |
United States |
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